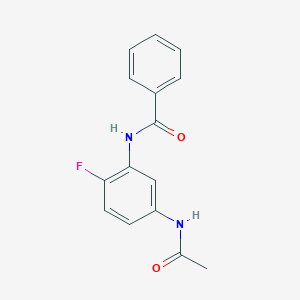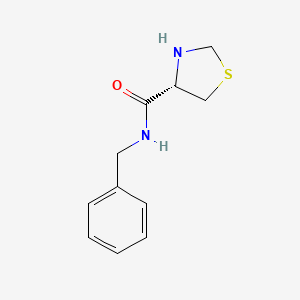![molecular formula C17H15FN2O2 B7476213 N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide](/img/structure/B7476213.png)
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide, also known as TAK-659, is a small molecule that belongs to the class of protein kinase inhibitors. It was first synthesized by Takeda Pharmaceutical Company Limited and has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide exerts its pharmacological effects by inhibiting the activity of BTK, ITK, and TEC kinase, which are involved in the activation of B cells, T cells, and mast cells. BTK is a key mediator of B-cell receptor signaling, and its inhibition can lead to the suppression of B-cell proliferation and survival. ITK is involved in T-cell receptor signaling, and its inhibition can lead to the suppression of T-cell activation and cytokine production. TEC kinase is involved in mast cell activation, and its inhibition can lead to the suppression of mast cell degranulation and cytokine production.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit the proliferation and survival of B cells and T cells, as well as the degranulation and cytokine production of mast cells. It has also been shown to inhibit the production of several pro-inflammatory cytokines, including interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interferon-gamma (IFN-γ).
实验室实验的优点和局限性
One of the advantages of N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide is its specificity towards BTK, ITK, and TEC kinase, which makes it a potentially safer and more effective therapeutic agent compared to other protein kinase inhibitors. However, one of the limitations of this compound is its poor solubility and bioavailability, which may limit its clinical application.
未来方向
There are several future directions for the research and development of N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide. One potential direction is the optimization of its pharmacokinetic properties to improve its solubility and bioavailability. Another potential direction is the evaluation of its therapeutic potential in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its pharmacological effects and to identify potential biomarkers for patient selection and monitoring.
合成方法
The synthesis of N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide involves several steps, including the reaction of 3-fluorobenzoyl chloride with 2-aminoindole, followed by the addition of N,N-dimethylacetamide and sodium hydride. The resulting intermediate is then reacted with 2-oxoethyl isocyanate to yield this compound.
科学研究应用
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It has been shown to inhibit several protein kinases, including Bruton's tyrosine kinase (BTK), interleukin-2-inducible T-cell kinase (ITK), and TEC kinase, which are involved in various cellular signaling pathways.
属性
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O2/c18-14-6-3-5-13(10-14)17(22)19-11-16(21)20-9-8-12-4-1-2-7-15(12)20/h1-7,10H,8-9,11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVILMESFHFBHQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CNC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(2,5-Dimethylpyrrol-1-yl)benzoyl]piperidine-4-carboxamide](/img/structure/B7476145.png)






![N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]benzamide](/img/structure/B7476214.png)
![[2-(5-Chlorothiophen-2-yl)-2-oxoethyl] 3-ethyl-4-oxophthalazine-1-carboxylate](/img/structure/B7476217.png)
![5-[(2R)-2-carbamoylpyrrolidin-1-yl]sulfonyl-2-hydroxybenzoic acid](/img/structure/B7476223.png)

![4-Methyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7476242.png)

